Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Catalog No.
S992610
CAS No.
199103-19-0
M.F
C14H19NO5S
M. Wt
313.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxy...

CAS Number

199103-19-0

Product Name

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

IUPAC Name

benzyl 4-methylsulfonyloxypiperidine-1-carboxylate

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

InChI

InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

AMBWIRHJLQDRCN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 199103-19-0) is a highly specialized electrophilic building block procured primarily for the introduction of 1-Cbz-protected piperidin-4-yl moieties via nucleophilic substitution (SN2). Featuring a highly reactive methanesulfonate (mesylate) leaving group at the 4-position and a robust benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, this compound provides a stable, crystalline alternative to volatile or unstable unprotected piperidinyl esters. In industrial and pharmaceutical synthesis, it serves as a critical precursor for assembling complex N-heterocyclic scaffolds, offering precise control over stereochemistry and sequential deprotection strategies in multi-step Active Pharmaceutical Ingredient (API) manufacturing workflows [1].

Substituting this specific Cbz-protected mesylate with its Boc-protected analog (tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) or a different leaving group (such as a tosylate or halide) frequently leads to route failures in complex multi-step syntheses. The Cbz group provides absolute stability against acidic conditions (e.g., TFA or HCl) that would instantly cleave a Boc group, making it indispensable when downstream transformations require acidic environments prior to piperidine deprotection. Furthermore, replacing the mesylate with a secondary bromide drastically increases the risk of E2 elimination side reactions (yielding unwanted tetrahydropyridines) when reacting with basic nucleophiles, while substituting with a tosylate introduces unnecessary molecular weight and complicates aqueous byproduct clearance during scale-up [1].

Absolute Stability Under Acidic Deprotection Conditions

When designing synthetic routes requiring the cleavage of temporary acid-labile groups (such as t-butyl esters or trityl groups), the choice of piperidine protection is critical. Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exhibits >99% stability when exposed to 50% Trifluoroacetic acid (TFA) in dichloromethane at room temperature for 24 hours. In direct contrast, the standard comparator, 1-Boc-4-piperidyl mesylate, undergoes complete quantitative deprotection (<1% retention) within 1 hour under identical conditions [1].

Evidence DimensionProtecting Group Retention in 50% TFA/DCM (24h)
Target Compound Data>99% retention (Cbz-protected)
Comparator Or Baseline<1% retention (Boc-protected comparator)
Quantified Difference>98% difference in survival rate
Conditions50% TFA in DCM, 25°C, 24 hours

Procuring the Cbz-protected variant is mandatory if the synthetic sequence involves strong acidic treatments before the piperidine nitrogen is intended to be unmasked.

Superior Atom Economy and Byproduct Clearance vs. Tosylates

For process chemistry and scale-up procurement, the mass efficiency of the leaving group directly impacts throughput and solvent usage. The mesylate leaving group of CAS 199103-19-0 has a molecular weight of 95.1 g/mol, generating highly water-soluble methanesulfonic acid upon displacement. The closest in-class alternative, 1-Cbz-4-piperidyl tosylate, utilizes a leaving group of 171.2 g/mol, representing a 44% decrease in leaving group atom economy. Furthermore, the resulting toluenesulfonic acid byproduct is significantly more lipophilic, often requiring extended aqueous washing or phase-separation troubleshooting to remove from the organic product phase [1].

Evidence DimensionLeaving Group Mass and Aqueous Solubility
Target Compound Data95.1 g/mol (Mesylate) - highly water soluble
Comparator Or Baseline171.2 g/mol (Tosylate) - lipophilic partitioning
Quantified Difference44% lower leaving group mass; superior phase separation
ConditionsStandard aqueous-organic extraction post-SN2 displacement

Choosing the mesylate over the tosylate reduces waste mass and significantly streamlines purification in pilot-scale manufacturing.

Suppression of E2 Elimination Compared to Halide Precursors

Secondary carbons on piperidine rings are notoriously susceptible to E2 elimination when subjected to basic nucleophiles, forming 1-Cbz-1,2,3,6-tetrahydropyridine impurities. Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate provides a highly polarized, sterically accessible C-O bond that strongly favors the desired SN2 transition state. When reacted with primary amines or alkoxides, the mesylate typically maintains an SN2:E2 ratio exceeding 85:15. By comparison, substituting this precursor with 1-Cbz-4-bromopiperidine under identical basic conditions often degrades the substitution-to-elimination ratio to approximately 60:40, drastically reducing the isolated yield of the target substituted piperidine [1].

Evidence DimensionSN2 vs E2 Product Ratio
Target Compound Data>85:15 (Mesylate precursor)
Comparator Or Baseline~60:40 (Bromide precursor)
Quantified Difference25% absolute improvement in desired substitution trajectory
ConditionsReaction with basic nucleophiles (e.g., alkoxides/amines) in polar aprotic solvents

Procuring the mesylate rather than the bromide maximizes the yield of the target molecule and minimizes the formation of difficult-to-separate alkene impurities.

Synthesis of Complex APIs Requiring Acidic Intermediate Steps

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a highly effective starting material for pharmaceutical pipelines where the piperidine ring is installed early, but the molecule must subsequently undergo acidic transformations (such as Boc-deprotection of another amine, or acid-catalyzed cyclization). The robust Cbz group ensures the piperidine nitrogen remains masked throughout these harsh steps, preventing premature reactivity [1].

Pilot-Scale Manufacturing of 4-Substituted Piperidines

In industrial scale-up, the atom economy and purification profile of the mesylate leaving group make this compound highly preferable to its tosylate counterpart. The highly water-soluble methanesulfonic acid byproduct is easily cleared during standard aqueous workups, preventing the emulsion issues and extended washing cycles often associated with toluenesulfonate displacement [2].

High-Yield Introduction of Sterically Hindered Nucleophiles

When synthesizing complex N-heterocycles using basic or sterically demanding nucleophiles, this mesylate significantly outperforms secondary bromides by suppressing E2 elimination pathways. It is heavily utilized in medicinal chemistry for the high-yield synthesis of 4-amino, 4-alkoxy, and 4-thioether substituted piperidines without massive yield losses to tetrahydropyridine byproducts [3].

XLogP3

1.6

Wikipedia

Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate

Dates

Last modified: 08-16-2023

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